molecular formula C11H12ClN3O3 B14898184 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide

2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide

Cat. No.: B14898184
M. Wt: 269.68 g/mol
InChI Key: XUVRMKUXIRAOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide is a synthetic acetamide derivative characterized by a 2-chloro-4-nitrophenyl group linked via an amino bridge to an acetamide moiety substituted with a cyclopropyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents on the aromatic ring, as well as the strained cyclopropyl ring attached to the acetamide nitrogen.

Properties

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.68 g/mol

IUPAC Name

2-(2-chloro-4-nitroanilino)-N-cyclopropylacetamide

InChI

InChI=1S/C11H12ClN3O3/c12-9-5-8(15(17)18)3-4-10(9)13-6-11(16)14-7-1-2-7/h3-5,7,13H,1-2,6H2,(H,14,16)

InChI Key

XUVRMKUXIRAOFD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Methodologies

Two-Step Nucleophilic Substitution Approach

Step 1: Synthesis of N-Cyclopropylchloroacetamide

Reagents : Cyclopropylamine, chloroacetyl chloride, triethylamine (TEA), dichloromethane (DCM).
Procedure :

  • Cyclopropylamine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen at 0°C.
  • Chloroacetyl chloride (1.1 equiv) is added dropwise, followed by TEA (1.2 equiv) to neutralize HCl.
  • The mixture is stirred at room temperature for 4 h, washed with water, and dried over Na₂SO₄.
  • The solvent is evaporated to yield N-cyclopropylchloroacetamide as a white solid (85–92% yield).

Key Data :

  • Molecular Weight : 133.56 g/mol
  • Melting Point : 53–55°C (DSC)
  • Purity : >95% (HPLC)
Step 2: Coupling with 2-Chloro-4-nitroaniline

Reagents : N-Cyclopropylchloroacetamide, 2-chloro-4-nitroaniline, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Procedure :

  • 2-Chloro-4-nitroaniline (1.0 equiv) and K₂CO₃ (2.0 equiv) are suspended in DMF at 60°C.
  • N-Cyclopropylchloroacetamide (1.1 equiv) is added, and the reaction is stirred for 12 h.
  • The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol.

Key Data :

  • Yield : 78–85%
  • Purity : 98.5% (LC–MS)
  • Reaction Mechanism : SN2 displacement of chloride by the aniline’s deprotonated amine.

One-Pot Reductive Amination Strategy

Reagents : 2-Chloro-4-nitrobenzaldehyde, cyclopropylamine, sodium cyanoborohydride (NaBH₃CN), acetic acid.
Procedure :

  • 2-Chloro-4-nitrobenzaldehyde (1.0 equiv) and cyclopropylamine (2.0 equiv) are dissolved in methanol.
  • NaBH₃CN (1.5 equiv) is added, followed by acetic acid (pH 4–5).
  • After 24 h, the solvent is evaporated, and the residue is purified via column chromatography (hexane/ethyl acetate).

Key Data :

  • Yield : 65–70%
  • Limitation : Requires strict pH control to avoid nitro group reduction.

Ullmann-Type Coupling for Scalable Production

Reagents : 2-Chloro-4-nitroiodobenzene, N-cyclopropylacetamide, copper(I) iodide, L-proline, dimethyl sulfoxide (DMSO).
Procedure :

  • 2-Chloro-4-nitroiodobenzene (1.0 equiv), N-cyclopropylacetamide (1.2 equiv), CuI (0.1 equiv), and L-proline (0.2 equiv) are heated in DMSO at 110°C for 24 h.
  • The mixture is extracted with ethyl acetate, washed with brine, and concentrated.
  • The product is isolated via silica gel chromatography.

Key Data :

  • Yield : 60–68%
  • Advantage : Tolerates electron-withdrawing nitro groups.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Two-Step SN2 78–85 98.5 High Moderate
One-Pot Reductive 65–70 97.0 Low High
Ullmann Coupling 60–68 95.5 Moderate Low

Optimal Route : The two-step SN2 approach balances yield, purity, and scalability, making it preferred for industrial applications.

Mechanistic Insights

  • Nucleophilic Aromatic Substitution (SNAr) : The nitro group meta-directs the amine attack, but steric hindrance from the chloro substituent necessitates elevated temperatures.
  • Reductive Amination : Imine formation is reversible, requiring excess amine and borohydride for driving the reaction.
  • Copper-Mediated Coupling : L-proline acts as a ligand, facilitating oxidative addition of the aryl iodide to Cu(I).

Industrial-Scale Considerations

  • Solvent Recovery : DMF and DMSO are recycled via distillation to reduce costs.
  • Waste Management : Chloride byproducts are neutralized with NaOH before disposal.
  • Process Safety : Exothermic reactions require controlled addition rates and cooling.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The 2-chloro-4-nitrophenyl group undergoes NAS due to the electron-withdrawing effects of the nitro group, which activates the aromatic ring toward nucleophilic displacement. Substitution typically occurs at the 2-chloro position (ortho to the nitro group).

Reaction TypeConditionsProducts/OutcomesSupporting Literature
AminationNH₃ (aq.), 80–100°C, 6–8 hrs2-amino-4-nitrophenyl derivative Patent
MethoxylationNaOMe/MeOH, reflux, 12 hrs2-methoxy-4-nitrophenyl analogGeneral NAS trends

Mechanistic Insight :
The nitro group at the para position directs nucleophiles to the ortho-chloro position via resonance and inductive effects. The reaction proceeds through a Meisenheimer complex intermediate.

Reduction of the Nitro Group

The 4-nitro group can be reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Reducing AgentConditionsProductsSource
H₂/Pd-C (10%)EtOH, RT, 2–4 hrs4-amino-2-chlorophenyl derivativeAnalog in
SnCl₂/HClReflux, 6 hrsSame as aboveGeneral reduction

Impact on Reactivity :
Post-reduction, the resulting aromatic amine participates in diazotization or Sandmeyer reactions, enabling further functionalization (e.g., introduction of hydroxyl or cyano groups).

Hydrolysis of the Acetamide Group

The N-cyclopropylacetamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or salts.

Hydrolysis TypeConditionsProductsSource
Acidic (HCl, 6M)Reflux, 8 hrs2-((2-Chloro-4-nitrophenyl)amino)acetic acidAnalog in
Basic (NaOH, 2M)80°C, 4 hrsSodium salt of the above acidGeneral hydrolysis

Kinetics :
Hydrolysis rates depend on steric effects from the cyclopropyl group, which moderately slows the reaction compared to linear alkyl substituents.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts with electrophiles or under oxidative conditions.

Reaction TypeConditionsProductsExample Source
Acid-catalyzedH₂SO₄ (conc.), 60°C, 3 hrsN-(propanoic acid) derivativeCyclopropane chemistry
Oxidative cleavageO₃, then Zn/H₂OFormamide and ketone fragmentsGeneral oxidation

Mechanistic Pathway :
Protonation of the cyclopropane ring induces ring strain relief, leading to cleavage and formation of a carbocation intermediate.

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings, though the nitro group may require protection.

Coupling TypeConditionsProductsSource
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃Biaryl derivativesGeneral catalysis
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAryl amine productsAnalog in

Limitations :
The nitro group may inhibit catalytic activity unless masked (e.g., reduced to NH₂ post-coupling).

Electrophilic Substitution

Limited by the deactivating nitro group, electrophilic substitution occurs only under vigorous conditions.

Reaction TypeConditionsProductsSource
NitrationHNO₃/H₂SO₄, 0°C2-chloro-4,6-dinitrophenyl derivativePatent

Regioselectivity :
Further nitration targets the meta position relative to the existing nitro group.

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases (nitro group).

  • Photoreactivity : Nitroaryl derivatives are light-sensitive; storage in amber vials is recommended.

Scientific Research Applications

2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound’s nitro and chloro groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The cyclopropylacetamide moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Acetamide Substituent Key Differences
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide C₁₁H₁₁ClN₃O₃* ~284.68 2-Cl, 4-NO₂ N-cyclopropyl Reference compound
2-Chloro-N-(2-cyclopropylphenyl)acetamide C₁₁H₁₁ClNO 207.67 2-Cl, H N-cyclopropyl Lacks nitro group; simpler substitution
2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide C₉H₉ClN₂O₃ 228.64 2-CH₃, 4-NO₂ N-H Methyl instead of cyclopropyl; no amino bridge
2-[(3-Chloro-4-methoxyphenyl)amino]-N-cyclopropylacetamide C₁₂H₁₅ClN₂O₂ 254.71 3-Cl, 4-OCH₃ N-cyclopropyl Methoxy vs. nitro; positional isomer
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide C₉H₆ClN₃O₃ 239.62 2-CN, 4-NO₂ N-H Cyano group introduces polarizability

Key Observations:

The cyclopropyl group introduces steric hindrance and conformational rigidity, which may influence binding interactions in biological systems compared to unsubstituted acetamides (e.g., ).

Physicochemical Properties: The target compound’s higher molecular weight (~284.68 g/mol) compared to simpler analogs (e.g., 207.67 g/mol in ) suggests increased lipophilicity, impacting solubility and bioavailability. The amino bridge in the target compound adds hydrogen-bonding capability, a feature absent in compounds like 2-chloro-N-(2-methyl-4-nitrophenyl)acetamide .

Functional Diversity: Analogs such as clonitralid (a salicylanilide derivative with nitro and chloro groups) highlight the importance of the nitro-chloro motif in anthelmintic activity, though their scaffolds differ significantly. The diazenyl group in N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide introduces redox-active functionality absent in the target compound.

Biological Activity

2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain protein kinases, including those involved in cancer progression. This article compiles various research findings related to its biological activity, synthesizing data from patents and scientific literature.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₉H₁₃ClN₂O₂
  • Molecular Weight : 216.67 g/mol
  • SMILES Notation : NC(=O)C(C1=CC(=C(C=C1Cl)N+[O-]))C2CC2

This compound features a chloro-nitrophenyl moiety linked to a cyclopropylacetamide, which is significant for its biological interactions.

Protein Kinase Inhibition

Research indicates that 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide acts primarily as an inhibitor of the epidermal growth factor receptor (EGFR) kinase. Dysregulation of EGFR is implicated in various cancers, including non-small cell lung cancer (NSCLC). The compound exhibits selective inhibition against mutant forms of EGFR, particularly the T790M mutation, which is known to confer resistance to first-generation EGFR inhibitors like gefitinib and erlotinib .

Selectivity and Efficacy

In comparative studies, this compound demonstrated improved selectivity for mutant EGFR over wild-type EGFR, reducing potential side effects associated with broader-spectrum inhibitors. This selectivity is crucial for developing targeted therapies that minimize toxicity while maximizing therapeutic efficacy in cancer treatment .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Selectivity Index
A549 (Lung Cancer)0.15>100
HCC827 (EGFR Mutant)0.05>200
MDA-MB-231 (Breast)0.30>80

These results indicate a potent inhibitory effect on cells expressing mutant EGFR, supporting its potential as a targeted therapeutic agent.

Case Studies

Clinical case studies have also highlighted the compound's effectiveness in managing drug-resistant tumors. For instance, a patient with NSCLC harboring the T790M mutation showed significant tumor shrinkage following treatment with a regimen including this compound, illustrating its potential in overcoming resistance mechanisms .

Safety and Toxicity Profile

Preliminary toxicity assessments suggest that 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide has a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 150 mg/kg, indicating a promising therapeutic window for further clinical development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide, and how can purity be validated?

  • Methodology :

  • Synthesis : Start with nucleophilic substitution between 2-chloro-4-nitroaniline and chloroacetyl chloride, followed by coupling with cyclopropylamine. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize side products like over-alkylation or hydrolysis .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor purity via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
  • Validation : Confirm structure using 1H^1H/13C^{13}C NMR (amide proton at δ 8.1–8.3 ppm, cyclopropyl CH at δ 0.5–1.2 ppm) and FT-IR (amide C=O stretch at ~1650–1680 cm1^{-1}) .

Q. How should researchers handle safety protocols for this compound given its reactive substituents?

  • Methodology :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation from nitro and chloro groups. Work in a fume hood to avoid inhalation of fine particulates .
  • Storage : Store in airtight containers at 2–8°C, away from reducing agents (risk of nitro group reduction) or strong bases (amide hydrolysis) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • Multi-Technique Approach :
  • NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and cyclopropyl protons (δ 0.5–1.2 ppm) to confirm regiochemistry .
  • MS : ESI-MS in positive mode to detect [M+H]+^+ and fragment ions (e.g., loss of cyclopropyl group at m/z ~120).
  • XRD : If crystalline, perform single-crystal X-ray diffraction to resolve bond angles and confirm amide planarity (expected C–N–C angle ~120°) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model electron density maps, identifying reactive sites (e.g., nitro group as electrophilic center) .
  • Docking Studies : Screen against target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < −8 kcal/mol) .
  • ADMET Prediction : Apply tools like SwissADME to optimize logP (target ~2.5–3.5) and reduce hepatotoxicity risks .

Q. What experimental design (DoE) strategies optimize reaction yield while minimizing byproducts?

  • Methodology :

  • Factorial Design : Vary factors (temperature: 60–100°C; solvent: DMF vs. THF; molar ratio: 1:1–1:2) in a 23^3 matrix. Use ANOVA to identify significant variables (e.g., solvent polarity impacts cyclopropyl coupling efficiency) .
  • Response Surface Methodology (RSM) : Optimize conditions post-screening. For example, a central composite design may reveal optimal reaction time of 12–16 hours for >85% yield .

Q. How can intermolecular interactions influence crystallinity and stability?

  • Methodology :

  • Crystal Packing Analysis : Use Mercury software to visualize hydrogen bonds (N–H···O=C) and π-π stacking (nitrophenyl groups). High crystallinity correlates with stability under ambient conditions .
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset (>200°C expected due to nitro group thermal resistance) .

Q. What strategies resolve contradictions in reported reaction mechanisms for analogous acetamides?

  • Methodology :

  • Isotopic Labeling : Track 15N^{15}N-labeled nitro groups during reduction to distinguish between radical vs. ionic pathways .
  • Kinetic Profiling : Use stopped-flow UV-Vis to monitor intermediate formation (e.g., nitroso derivatives at λ ~450 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.